3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid
Description
3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the β-position with a 4-chlorophenyl group and a phenylsulfonylamino moiety.
Properties
IUPAC Name |
3-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)14(10-15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTFVSWXBMFECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This can be achieved by chlorination of a suitable phenyl precursor.
Sulfonylation Reaction: The chlorophenyl intermediate is then reacted with a sulfonyl chloride to introduce the phenylsulfonyl group.
Amination and Propanoic Acid Formation:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions may target the chlorophenyl group or the sulfonyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated or desulfonylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group suggests potential interactions with proteins through sulfonamide binding.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution at the Amino Group
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Replaces phenylsulfonyl with 4-hydroxyphenylamino.
- This may enhance solubility but reduce membrane permeability.
- Research Findings: These derivatives are noted as promising scaffolds for drug development, though their biological activity profiles differ due to reduced steric bulk compared to sulfonamide analogs .
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structure : Substitutes phenylsulfonyl with sulfamoyl (SO₂NH₂).
- Research Findings : Such compounds are studied for halogenation reactivity and hydrazone formation, indicating utility in synthesizing bioactive intermediates .
3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoic Acid
Modifications to the Propanoic Acid Backbone
Methyl 3-(4-Chlorophenyl)-3-oxopropanoate
- Structure: Replaces the amino-sulfonyl group with a ketone and esterifies the carboxylic acid.
- Impact : The ester increases lipophilicity, while the ketone introduces electrophilicity, making it reactive toward nucleophiles. The lack of a free carboxylic acid reduces ionization at physiological pH.
3-Amino-3-(4-hydroxyphenyl)propanoic Acid
Complex Derivatives with Extended Functionality
(R)-2-(3-(2-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)propanoic Acid
- Structure: Adds a tetrahydroisoquinoline core and biphenyl group.
- Impact: The extended aromatic system improves binding to hydrophobic protein pockets, while the tetrahydroisoquinoline introduces stereochemical complexity.
- Research Findings : Such compounds are investigated for protease inhibition, highlighting the role of bulky substituents in selectivity .
2-(4-Chlorophenyl)-3-(isopropylamino)propanoic Acid Hydrochloride
- Structure: Features an isopropylamino group and hydrochloride salt.
- The salt form improves aqueous solubility.
- Research Findings: This derivative’s stereospecificity (S-configuration) is critical for receptor affinity, as noted in preclinical studies .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl, phenylsulfonylamino | C₁₅H₁₃ClNO₄S | Moderate lipophilicity, polar sulfonamide |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid | 4-Hydroxyphenylamino | C₉H₁₀NO₃ | High hydrophilicity, antioxidant potential |
| 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid | Sulfamoylphenyl | C₉H₁₁N₂O₄S | Enhanced hydrogen bonding, halogenation-prone |
| Methyl 3-(4-Chlorophenyl)-3-oxopropanoate | 4-Chlorophenyl, ketone, ester | C₁₀H₉ClO₃ | High lipophilicity, electrophilic ketone |
Biological Activity
3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid, also known as a sulfonamide derivative, is an organic compound with potential biological activity. Its structure comprises a chlorophenyl group attached to a propanoic acid backbone, along with a phenylsulfonyl group. This unique combination suggests various pharmacological applications, particularly in medicinal chemistry.
- Molecular Formula : C15H14ClNO4S
- Molecular Weight : 339.8 g/mol
- CAS Number : 1214050-43-7
The compound's sulfonamide structure is indicative of its potential as an antibacterial agent, similar to other compounds in this class.
The biological activity of this compound may involve interactions with specific enzymes or receptors, potentially inhibiting their activity. The presence of the sulfonyl group allows for binding to various proteins, which can modulate biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds derived from the chlorophenyl framework. For instance, a series of derivatives based on 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid exhibited selective inhibition of colon cancer cell proliferation (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds with similar structural features demonstrated significant selectivity towards cancer cells over normal cells (HEK-293) .
Antibacterial Properties
Sulfonamide compounds are traditionally recognized for their antibacterial properties. The sulfonamide moiety in this compound suggests potential efficacy against bacterial infections through mechanisms such as inhibition of folate synthesis pathways.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1214050-43-7 | 339.8 g/mol | Potential anticancer and antibacterial |
| Sulfanilamide | 63-74-1 | 172.2 g/mol | Antibacterial |
| 4-Chlorobenzenesulfonamide | 106-50-3 | 189.6 g/mol | Antibacterial |
Research Findings
Research indicates that compounds similar to this compound can act through various pathways:
Q & A
Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and antimicrobial agent?
- Methodological Answer :
- Target Identification : Perform thermal shift assays (TSA) with bacterial lysates to identify protein targets (e.g., dihydrofolate reductase) .
- ROS Induction : Measure intracellular ROS in C. albicans using DCFH-DA fluorescence; sulfonamide derivatives may disrupt redox homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
